molecular formula C9H18O2 B1659521 Ethyl 3,4-dimethylpentanoate CAS No. 6570-83-8

Ethyl 3,4-dimethylpentanoate

Cat. No.: B1659521
CAS No.: 6570-83-8
M. Wt: 158.24 g/mol
InChI Key: SJTYSQUKMOHFHS-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethylpentanoate is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . . This compound is an ester, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C).

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethylpentanoate can be synthesized through the esterification of 3,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards ester formation and remove water produced during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield by maintaining optimal reaction conditions and minimizing the presence of water.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,4-dimethylpentanoic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 3,4-dimethylpentanol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 3,4-dimethylpentanoic acid and ethanol.

    Reduction: 3,4-dimethylpentanol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 3,4-dimethylpentanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethylpentanoate depends on its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,4-dimethylpentanoate can be compared with other similar esters such as:

    Ethyl 2-methylbutanoate: Another ester with a similar structure but different branching.

    Ethyl hexanoate: A longer-chain ester with different physical and chemical properties.

    Mthis compound: The methyl ester analog of this compound.

These compounds share similar ester functional groups but differ in their carbon chain length, branching, and substituents, which can influence their reactivity, physical properties, and applications .

Properties

IUPAC Name

ethyl 3,4-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-11-9(10)6-8(4)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTYSQUKMOHFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516469
Record name Ethyl 3,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6570-83-8
Record name Ethyl 3,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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